2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
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Description
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C20H18F2N2O3 and its molecular weight is 372.372. The purity is usually 95%.
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Biological Activity
The compound 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide is a synthetic organic molecule that has attracted attention for its potential biological activities. It combines an oxazole ring with a phenyl acetamide moiety, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C19H20F2N2O3
- Molecular Weight: 358.38 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The oxazole moiety can inhibit enzymes involved in key metabolic pathways. For example, it may act as a competitive inhibitor for certain kinases or phosphatases, modulating signal transduction pathways.
- Receptor Interaction: The compound may bind to specific receptors, influencing cellular responses. This includes potential interactions with G-protein-coupled receptors (GPCRs), which are critical in mediating physiological responses.
- Gene Expression Modulation: It may affect the transcription of genes related to inflammation and cell proliferation by interacting with transcription factors.
Antitumor Activity
Several studies have investigated the antitumor potential of compounds similar to this compound. For instance:
- Case Study: A derivative demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range. The mechanism involved apoptosis induction through mitochondrial pathways .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Experimental Findings: In vitro assays indicated that it inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages stimulated by lipopolysaccharides (LPS) . This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
Research has also explored its antimicrobial properties:
- Study Results: The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Data Table: Summary of Biological Activities
Activity Type | Test Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
---|---|---|---|
Antitumor | A549 (lung cancer) | ~5 µM | Induction of apoptosis |
MCF-7 (breast cancer) | ~4 µM | Mitochondrial pathway activation | |
Anti-inflammatory | Macrophages | Inhibition of cytokines | Modulation of NF-kB signaling |
Antimicrobial | Staphylococcus aureus | 64 µg/mL | Cell wall synthesis inhibition |
Escherichia coli | 128 µg/mL | Disruption of membrane integrity |
Properties
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3/c1-26-16-4-2-3-13(9-16)7-8-23-20(25)12-15-11-19(27-24-15)17-6-5-14(21)10-18(17)22/h2-6,9-11H,7-8,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWIDFQODDAUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.